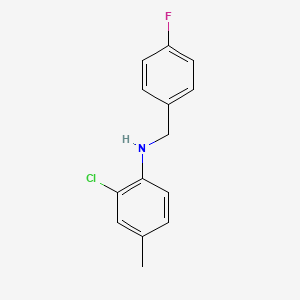

2-Chloro-N-(4-fluorobenzyl)-4-methylaniline

Description

Contextualization within N-Substituted Aniline (B41778) and Halogenated Benzylamine Chemistry

The molecular architecture of 2-Chloro-N-(4-fluorobenzyl)-4-methylaniline places it squarely within two significant classes of organic compounds: N-substituted anilines and derivatives of halogenated benzylamines.

N-Substituted Aniline Chemistry: Aniline and its derivatives are fundamental building blocks in chemical synthesis. The core of the target molecule is 2-chloro-4-methylaniline (B104755), a substituted aniline. When a substituent, in this case, a 4-fluorobenzyl group, replaces one of the hydrogen atoms on the amino (-NH2) group of the aniline, it becomes an N-substituted aniline. This substitution is a common strategy in medicinal chemistry to modify a compound's pharmacological properties, such as bioavailability, solubility, or receptor selectivity. N-substituted anilines are pivotal intermediates in the manufacturing of dyes, polymers, and a wide array of pharmaceuticals, including those for treating cancer and cardiovascular disorders.

Halogenated Benzylamine Chemistry: The N-(4-fluorobenzyl) portion of the molecule is derived from a halogenated benzylamine precursor. Halogenated benzylamines and their related reagents, like 4-fluorobenzyl chloride, are highly versatile intermediates in organic synthesis. chemimpex.comgoogle.com The presence of halogen atoms, such as fluorine and chlorine, can significantly influence a molecule's biological activity and metabolic stability. chemimpex.com Fluorine, in particular, is often incorporated into pharmaceutical candidates to enhance properties like lipophilicity and binding affinity. Halogenated benzylamines are frequently used to introduce these functional groups into more complex molecules, making them valuable in the development of drugs and agrochemicals. chemimpex.comgoogle.com

The synthesis of this compound would likely involve the nucleophilic substitution reaction between 2-chloro-4-methylaniline and a 4-fluorobenzyl halide, such as 4-fluorobenzyl chloride. This reaction combines these two important classes of precursors into a single, more complex molecule with potential for novel applications.

Significance of this compound in Contemporary Organic Chemistry Research

While specific research on this compound is not extensively documented, its significance can be inferred from the well-established importance of its constituent chemical motifs. The compound serves as a scaffold that could be pivotal in the synthesis of more complex molecules for medicinal and materials science applications.

Aniline derivatives are known to be building blocks for a multitude of pharmaceutical compounds with diverse pharmacological activities. N-benzylideneaniline derivatives, which share structural similarities, have been investigated for their potential as antibacterial, antifungal, and antioxidant agents. researchgate.net Furthermore, other substituted aniline derivatives have been designed and synthesized as potent tyrosinase inhibitors, which have applications in cosmetics and treatments for hyperpigmentation. nih.gov

The specific combination of chloro, fluoro, and methyl substituents on the this compound structure suggests its potential as a specialized intermediate. The halogen atoms can serve as handles for further chemical modification or play a direct role in the molecule's biological interactions. The strategic placement of these groups could lead to compounds with fine-tuned electronic and steric properties, making it a target for discovery chemistry in areas such as:

Pharmaceuticals: As a precursor for synthesizing new biologically active compounds.

Agrochemicals: In the development of novel pesticides and herbicides. chemimpex.com

Materials Science: As an intermediate for dyes, pigments, or polymers.

Overview of Current Research Trajectories and Gaps for this compound

The primary research gap for this compound is the lack of published studies detailing its synthesis, characterization, and specific applications. Its existence is noted primarily in chemical supplier catalogs, indicating it is a compound available for research but not yet widely studied.

Future research trajectories would logically follow a path from synthesis to application-oriented screening:

Optimized Synthesis and Characterization: The first step would be to develop and publish a robust, high-yield synthesis protocol. This would be followed by a complete characterization of the compound's physical and chemical properties using modern analytical techniques (NMR, IR, Mass Spectrometry, X-ray crystallography).

Exploration of Chemical Reactivity: A thorough investigation of its reactivity would be necessary. This includes its potential for further functionalization at various points on the molecule, such as the aromatic rings or the benzylic position.

Biological Screening: Given the broad biological activities of N-substituted anilines, a key research trajectory would involve screening this compound and its derivatives for various pharmacological effects. This could include assays for anticancer, antimicrobial, anti-inflammatory, or enzyme inhibition activity. researchgate.netnih.gov

Intermediate for Complex Synthesis: Research could also focus on utilizing this compound as a key intermediate in the multi-step synthesis of more complex target molecules, such as novel pharmaceuticals or functional materials. The unique substitution pattern makes it a non-standard building block that could lead to novel chemical entities.

In essence, the future of research on this compound lies in establishing its fundamental chemistry and then leveraging its unique structure to explore new frontiers in medicinal and materials chemistry.

Data Tables of Precursors

Table 1: Properties of 2-Chloro-4-methylaniline

| Property | Value |

|---|---|

| CAS Number | 615-65-6 sigmaaldrich.comnih.gov |

| Molecular Formula | C7H8ClN nih.gov |

| Molecular Weight | 141.60 g/mol nih.gov |

| Appearance | Colorless to red to green clear liquid tcichemicals.com |

| Melting Point | 7 °C sigmaaldrich.com |

| Boiling Point | 223-225 °C sigmaaldrich.com |

| Density | 1.151 g/mL at 25 °C sigmaaldrich.com |

| Solubility | Soluble in methanol and ethanol. sigmaaldrich.com |

Table 2: Properties of 4-Fluorobenzyl chloride

| Property | Value |

|---|---|

| CAS Number | 352-11-4 nih.govfishersci.com |

| Molecular Formula | C7H6ClF nih.gov |

| Molecular Weight | 144.57 g/mol nih.gov |

| Appearance | Clear colorless liquid nih.gov |

| Boiling Point | 173-176 °C |

| Density | 1.195 g/mL at 25 °C |

| Refractive Index | n20/D 1.516 |

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-[(4-fluorophenyl)methyl]-4-methylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClFN/c1-10-2-7-14(13(15)8-10)17-9-11-3-5-12(16)6-4-11/h2-8,17H,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFANFDHWHSJRHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NCC2=CC=C(C=C2)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Synthesis Pathways for 2 Chloro N 4 Fluorobenzyl 4 Methylaniline

Retrosynthetic Disconnection Analysis of 2-Chloro-N-(4-fluorobenzyl)-4-methylaniline

Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules by deconstructing the target molecule into simpler, commercially available starting materials. wikipedia.org For this compound, the most logical disconnection occurs at the C-N bond between the aniline (B41778) nitrogen and the benzylic carbon. This disconnection is strategic because C-N bonds are commonly formed through well-established reactions like N-alkylation or reductive amination. ias.ac.in

This primary disconnection yields two key synthons: a nucleophilic 2-chloro-4-methylphenylamine synthon and an electrophilic 4-fluorobenzyl synthon. The corresponding synthetic equivalents for these synthons are 2-chloro-4-methylaniline (B104755) and a 4-fluorobenzyl halide (or 4-fluorobenzaldehyde (B137897) for reductive amination), respectively.

Further disconnection of these precursors leads to even simpler starting materials. 2-Chloro-4-methylaniline can be retrosynthetically derived from p-toluidine (B81030) or 2-chloro-4-methylnitrobenzene. The 4-fluorobenzyl halide precursor can be traced back to 4-fluorotoluene (B1294773). This analysis provides a clear roadmap for the forward synthesis of the target molecule.

Synthesis of Precursor Building Blocks

The successful synthesis of the target compound relies on the efficient preparation of its key intermediates: 2-chloro-4-methylaniline and a suitable 4-fluorobenzyl derivative.

2-Chloro-4-methylaniline, also known as 2-chloro-p-toluidine, is a crucial intermediate. guidechem.comsigmaaldrich.com Several methods exist for its synthesis.

One common industrial approach involves the reduction of 2-chloro-4-methylnitrobenzene. The nitro group can be effectively reduced to an amine using various reducing agents. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel is a clean and efficient method. googleapis.com Chemical reduction using metals in acidic media, such as iron (Fe) or tin (Sn) in hydrochloric acid (HCl), is also a widely used and cost-effective alternative.

Another strategy starts from the more readily available p-toluidine. This route requires a two-step process involving protection of the amino group, followed by regioselective chlorination and subsequent deprotection. google.com The amino group is typically protected as an acetamide (B32628) to direct the incoming chlorine atom to the ortho position. Chlorination can be achieved using various chlorinating agents, such as N-chlorosuccinimide (NCS). google.com Finally, the protecting group is removed by hydrolysis to yield the desired 2-chloro-4-methylaniline.

| Starting Material | Key Transformation | Reagents | Advantage |

| 2-chloro-4-methylnitrobenzene | Nitro group reduction | H₂, Pd/C or Fe/HCl | Direct, high-yielding |

| p-Toluidine | Protection, Chlorination, Deprotection | 1. Acetic anhydride (B1165640) 2. NCS 3. HCl/H₂O | Utilizes readily available starting material |

The electrophilic component, 4-fluorobenzyl halide, is most commonly prepared from 4-fluorotoluene. google.com The synthesis involves a free-radical halogenation at the benzylic position. This reaction is typically initiated by UV light or a radical initiator like azobisisobutyronitrile (AIBN).

For the synthesis of 4-fluorobenzyl chloride, chlorine gas can be bubbled through 4-fluorotoluene under UV irradiation. google.com A more controlled laboratory-scale method for preparing 4-fluorobenzyl bromide involves using N-bromosuccinimide (NBS) as the bromine source. The reaction is carried out in a non-polar solvent like carbon tetrachloride (CCl₄) with a radical initiator.

| Target Halide | Starting Material | Key Transformation | Reagents |

| 4-Fluorobenzyl chloride | 4-Fluorotoluene | Free-radical chlorination | Cl₂, UV light |

| 4-Fluorobenzyl bromide | 4-Fluorotoluene | Free-radical bromination | NBS, AIBN |

N-Alkylation and Coupling Strategies for this compound Formation

With the precursor building blocks in hand, the final step is to form the C-N bond to yield the target molecule. Two primary strategies are employed: direct N-alkylation and reductive amination.

This is a classic Williamson ether synthesis-like reaction applied to amines. In this method, the nucleophilic nitrogen of 2-chloro-4-methylaniline attacks the electrophilic benzylic carbon of 4-fluorobenzyl halide (e.g., 4-fluorobenzyl chloride or bromide), displacing the halide ion in an SN2 reaction.

The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed as a byproduct and to enhance the nucleophilicity of the aniline. Common bases include potassium carbonate (K₂CO₃), sodium bicarbonate (NaHCO₃), or tertiary amines like triethylamine (B128534) (Et₃N). A polar aprotic solvent such as acetonitrile (B52724) (CH₃CN), dimethylformamide (DMF), or acetone (B3395972) is often used to facilitate the reaction. The reaction may require heating to proceed at a reasonable rate.

| Reactant 1 | Reactant 2 | Base | Solvent | Key Features |

| 2-Chloro-4-methylaniline | 4-Fluorobenzyl chloride/bromide | K₂CO₃, Et₃N | Acetonitrile, DMF | Direct SN2 reaction, requires base, may need heat |

Reductive amination provides an alternative and often milder route to the target secondary amine. This method involves the reaction of 2-chloro-4-methylaniline with 4-fluorobenzaldehyde. google.com The initial reaction is the formation of an imine (or Schiff base) intermediate through the condensation of the amine and the aldehyde, with the elimination of a water molecule.

The imine intermediate is then reduced in situ to the final secondary amine. A variety of reducing agents can be used for this step. Sodium borohydride (B1222165) (NaBH₄) is a common and effective choice. For reactions that are sensitive to pH, milder reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are often preferred as they are stable in weakly acidic conditions that favor imine formation. Catalytic hydrogenation can also be employed to reduce the imine.

| Reactant 1 | Reactant 2 | Reducing Agent | Solvent | Key Features |

| 2-Chloro-4-methylaniline | 4-Fluorobenzaldehyde | NaBH₄, NaBH₃CN, H₂/Pd-C | Methanol, Ethanol | Two-step, one-pot process; forms an imine intermediate |

Metal-Catalyzed C-N Cross-Coupling Methodologies

The formation of the C-N bond in this compound involves the coupling of an aryl component, 2-chloro-4-methylaniline, with a benzyl (B1604629) component, 4-fluorobenzylamine (B26447) or a 4-fluorobenzyl halide. Transition-metal catalysis is the most effective strategy for this transformation, with palladium- and copper-catalyzed systems being the most prominent.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful and versatile method for forming C-N bonds. wikipedia.org The reaction couples an amine with an aryl halide. wikipedia.orgyoutube.com For the synthesis of this compound, this would involve reacting 2-chloro-4-methylaniline with a 4-fluorobenzyl halide (e.g., 4-fluorobenzyl bromide). The catalytic cycle generally involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the desired N-aryl amine product and regenerate the Pd(0) catalyst. youtube.comyoutube.com The efficiency of the Buchwald-Hartwig amination is highly dependent on the choice of phosphine (B1218219) ligands, with bulky, electron-rich ligands like XPhos, SPhos, and BrettPhos often providing superior results by enhancing the rates of oxidative addition and reductive elimination. youtube.com

Ullmann Condensation: The Ullmann condensation is a classic copper-catalyzed reaction for forming C-N bonds, typically by coupling an aryl halide with an amine. wikipedia.org This reaction is an alternative to palladium-catalyzed methods and is often favored due to the lower cost and toxicity of copper. researchgate.net Traditional Ullmann reactions required harsh conditions, such as high temperatures (often over 210 °C) and polar solvents like N-methylpyrrolidone or dimethylformamide. wikipedia.org However, modern advancements have led to the development of improved catalyst systems using soluble copper salts (e.g., copper(I) iodide) with ligands like phenanthroline, which allow the reaction to proceed under milder conditions. wikipedia.org The mechanism involves the formation of a copper(I) amide, which then reacts with the aryl halide. wikipedia.org

Chan-Lam Coupling: The Chan-Lam coupling, also known as the Chan-Evans-Lam coupling, is another copper-catalyzed C-N bond-forming reaction. wikipedia.org A key distinction from the Ullmann reaction is that it typically utilizes aryl boronic acids instead of aryl halides as the coupling partner for the amine. wikipedia.orgorganic-chemistry.orgnrochemistry.com This reaction can often be conducted at room temperature and open to the air, which is a significant advantage over many palladium-catalyzed processes. wikipedia.orgorganic-chemistry.org The reaction is generally catalyzed by copper(II) complexes, such as copper(II) acetate. organic-chemistry.org The proposed mechanism involves the formation of a copper(III)-aryl-amide intermediate, which then undergoes reductive elimination to give the final product. wikipedia.org

Optimization of Reaction Parameters and Yields for High Purity Product Isolation

Achieving a high yield and purity of this compound requires careful optimization of several reaction parameters. The interplay between the catalyst, ligand, base, solvent, temperature, and reaction time is critical for maximizing the efficiency of the C-N cross-coupling reaction and minimizing side product formation.

Catalyst and Ligand Selection:

Palladium Systems: In Buchwald-Hartwig amination, the choice of both the palladium precursor (e.g., Pd(OAc)₂, [Pd(allyl)Cl]₂) and the phosphine ligand is crucial. nih.gov Bulky, electron-rich monophosphine ligands (e.g., XPhos, t-BuXPhos) or bidentate phosphine ligands (e.g., BINAP, DPEPhos) have been shown to be highly effective. wikipedia.orgnih.gov The ligand stabilizes the palladium catalyst and facilitates the key steps of the catalytic cycle. youtube.com

Copper Systems: For Ullmann and Chan-Lam couplings, the choice of the copper source (e.g., CuI, Cu₂O, Cu(OAc)₂) and, when used, the ligand (e.g., diamines, amino acids, phenanthroline) can significantly impact the reaction outcome. wikipedia.orgresearchgate.net Ligand-free systems have also been developed, but the addition of a ligand often accelerates the reaction and allows for milder conditions.

Base: The base plays a vital role in the C-N coupling reaction, typically by deprotonating the amine nucleophile to increase its reactivity. Common bases include strong, non-nucleophilic alkoxides like sodium tert-butoxide (NaOtBu) or weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (B84403) (K₃PO₄). nih.govresearchgate.net The choice of base must be compatible with the substrates and catalyst system; for instance, very strong bases may not be suitable for substrates with sensitive functional groups. libretexts.org

Solvent: The solvent choice influences the solubility of the reactants and catalyst, and can affect the reaction rate. Aromatic hydrocarbons like toluene (B28343) or xylenes, and ethers such as 1,4-dioxane (B91453) or tetrahydrofuran (B95107) (THF), are commonly used for these coupling reactions. nih.govresearchgate.net Toluene is often an excellent choice, leading to high conversion rates. nih.gov In some cases, performing the reaction under solvent-free conditions can lead to the best yields. researchgate.net

Temperature and Reaction Time: The optimal temperature and reaction duration depend on the reactivity of the substrates and the efficiency of the catalyst system. While modern catalysts allow for lower reaction temperatures, some systems may still require heating (e.g., 80-110 °C) to achieve a reasonable reaction rate. researchgate.net The reaction progress is typically monitored by techniques like TLC or GC-MS to determine the optimal time for completion, thereby preventing the formation of degradation products from prolonged heating.

The following table illustrates a hypothetical optimization study for the synthesis of this compound via a Buchwald-Hartwig reaction, based on typical findings in the literature. nih.govresearchgate.net

Table 1: Hypothetical Optimization of Reaction Parameters for the Synthesis of this compound.

Considerations for Scalable and Sustainable Synthetic Routes (Green Chemistry Principles)

Applying green chemistry principles to the synthesis of this compound is essential for developing scalable, cost-effective, and environmentally responsible manufacturing processes. rsc.org

Waste Prevention and Atom Economy: One of the core principles of green chemistry is to prevent waste generation. acs.org Catalytic C-N cross-coupling reactions are inherently more atom-economical than classical stoichiometric methods, as the catalyst is used in small amounts and regenerated during the reaction. rsc.org Maximizing reaction yield and selectivity is crucial to minimize waste.

Less Hazardous Chemical Synthesis: This principle encourages the use of substances that possess little or no toxicity. The choice between a palladium and a copper catalyst might be influenced by this, as copper is generally less toxic. researchgate.net Furthermore, selecting less hazardous solvents or even developing solvent-free reaction conditions contributes to a greener process. researchgate.netnih.gov

Safer Solvents and Auxiliaries: Traditional organic solvents are often volatile, flammable, and toxic. Green chemistry promotes minimizing their use or replacing them with safer alternatives. nih.gov Research into performing cross-coupling reactions in water, using surfactants to create micelles that act as "nanoreactors," represents a significant step towards sustainable synthesis. proquest.com

Energy Efficiency: Synthetic methods should be designed for energy efficiency. nih.gov The development of highly active catalysts that allow reactions to proceed at lower temperatures reduces energy consumption. Alternative energy sources, such as microwave irradiation or mechanochemistry (ball milling), can often accelerate reaction rates, reduce reaction times, and minimize energy usage compared to conventional heating. nih.gov

Catalysis: The use of catalysts is a cornerstone of green chemistry. Catalytic reagents are superior to stoichiometric reagents as they can be used in small quantities and can be recycled and reused, reducing both cost and waste. rsc.org The development of heterogeneous catalysts, where the catalyst is in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction mixture), is particularly attractive for large-scale synthesis as it simplifies catalyst recovery and product purification. mdpi.com

The following table summarizes the application of green chemistry principles to the synthesis of the target compound.

Table 2: Application of Green Chemistry Principles to the Synthesis of this compound.

Comprehensive Structural Elucidation and Advanced Spectroscopic Characterization of 2 Chloro N 4 Fluorobenzyl 4 Methylaniline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy serves as a cornerstone for the structural analysis of organic molecules, offering precise information about the chemical environment of individual atoms.

The ¹H NMR spectrum of 2-Chloro-N-(4-fluorobenzyl)-4-methylaniline provides key insights into the number and types of protons and their neighboring atoms. The aromatic protons on the 2-chloro-4-methylaniline (B104755) ring typically appear as distinct signals due to their specific electronic environments. The benzylic protons of the 4-fluorobenzyl group exhibit a characteristic signal, often a singlet or a doublet if coupled to the amine proton. The methyl group on the aniline (B41778) ring presents a singlet in the upfield region of the spectrum. Analysis of the coupling constants (J-values) between adjacent protons helps to establish the substitution pattern on the aromatic rings.

Table 1: Hypothetical ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

|---|---|---|---|---|

| 7.20-7.40 | m | - | 2H | Ar-H (4-fluorobenzyl) |

| 6.90-7.10 | m | - | 2H | Ar-H (4-fluorobenzyl) |

| 6.80 | d | 8.0 | 1H | Ar-H (aniline ring) |

| 6.65 | dd | 8.0, 2.0 | 1H | Ar-H (aniline ring) |

| 6.60 | d | 2.0 | 1H | Ar-H (aniline ring) |

| 4.30 | s | - | 2H | N-CH₂ |

| 2.25 | s | - | 3H | Ar-CH₃ |

| 4.50 (broad) | s | - | 1H | N-H |

Note: This data is hypothetical and for illustrative purposes.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The chemical shifts of the aromatic carbons are influenced by the attached substituents (chloro, methyl, amino, and fluoro groups). The benzylic carbon and the methyl carbon appear at characteristic chemical shifts. The carbon attached to the fluorine atom will exhibit a large coupling constant (¹JC-F).

Table 2: Hypothetical ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| 162.0 (d, ¹JC-F = 245 Hz) | C-F (4-fluorobenzyl) |

| 145.0 | C-N (aniline) |

| 135.0 (d, ⁴JC-F = 3 Hz) | C-ipso (benzyl) |

| 130.0 | C-Cl |

| 129.5 (d, ³JC-F = 8 Hz) | C-H (benzyl) |

| 129.0 | C-CH₃ |

| 128.0 | C-H (aniline) |

| 125.0 | C-H (aniline) |

| 118.0 | C-H (aniline) |

| 115.5 (d, ²JC-F = 21 Hz) | C-H (benzyl) |

| 48.0 | N-CH₂ |

| 20.0 | Ar-CH₃ |

Note: This data is hypothetical and for illustrative purposes.

¹⁹F NMR spectroscopy is a highly sensitive technique for probing the environment of the fluorine atom. In this compound, the ¹⁹F NMR spectrum would show a single resonance for the fluorine atom on the benzyl (B1604629) group. The chemical shift of this signal is indicative of the electronic environment around the fluorine atom.

Two-dimensional NMR techniques are instrumental in confirming the complete molecular structure.

COSY (Correlation Spectroscopy) would reveal proton-proton couplings, for instance, between adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons, confirming the assignments made in the ¹H and ¹³C NMR spectra.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds apart, which is crucial for connecting the different fragments of the molecule, such as the benzyl group to the aniline nitrogen.

NOESY (Nuclear Overhauser Effect Spectroscopy) can provide information about the spatial proximity of protons, which can be useful for conformational analysis.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Analysis

HRMS provides a highly accurate measurement of the molecular weight of the compound, allowing for the determination of its elemental composition. For this compound (C₁₄H₁₃ClFN), the expected exact mass can be calculated and compared to the experimental value, typically with an error of less than 5 ppm.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for this molecule would likely involve the cleavage of the benzylic C-N bond, leading to the formation of a stable 4-fluorobenzyl cation (m/z 109) and a 2-chloro-4-methylaniline radical cation. Other fragmentations could involve the loss of a chlorine atom or a methyl group from the aniline ring.

Table 3: Hypothetical HRMS Fragmentation Data for this compound

| m/z (experimental) | m/z (calculated) | Formula | Fragment |

|---|---|---|---|

| 249.0771 | 249.0772 | C₁₄H₁₃ClFN | [M]⁺ |

| 109.0450 | 109.0453 | C₇H₆F | [CH₂-C₆H₄-F]⁺ |

| 140.0345 | 140.0345 | C₇H₇ClN | [NH-C₆H₃(Cl)(CH₃)]⁺ |

Note: This data is hypothetical and for illustrative purposes.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Insights

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in the molecule by observing their characteristic vibrational frequencies.

N-H stretch: A characteristic absorption band for the secondary amine N-H group is expected in the region of 3300-3500 cm⁻¹.

C-H stretches: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and methylene (B1212753) groups appear just below 3000 cm⁻¹.

C=C stretches: Aromatic ring C=C stretching vibrations give rise to several bands in the 1450-1600 cm⁻¹ region.

C-N stretch: The C-N stretching vibration is expected in the 1250-1350 cm⁻¹ region.

C-F stretch: A strong absorption band corresponding to the C-F bond stretch is anticipated in the 1000-1100 cm⁻¹ region.

C-Cl stretch: The C-Cl stretching vibration typically appears in the 600-800 cm⁻¹ region.

Table 4: Hypothetical Vibrational Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| ~3400 | N-H stretch |

| 3050-3100 | Aromatic C-H stretch |

| 2850-2960 | Aliphatic C-H stretch |

| 1600, 1500, 1450 | Aromatic C=C stretch |

| ~1300 | C-N stretch |

| ~1220 | C-F stretch |

| ~750 | C-Cl stretch |

Note: This data is hypothetical and for illustrative purposes.

X-ray Crystallography for Solid-State Molecular Geometry and Crystal Packing Analysis

A comprehensive search of scientific literature and crystallographic databases did not yield any specific studies on the single-crystal X-ray diffraction of this compound. Therefore, detailed information regarding its solid-state molecular geometry, bond lengths, bond angles, and crystal packing arrangement is not publicly available at this time.

While crystallographic data exists for structurally related compounds, such as other substituted anilines, this information cannot be extrapolated to accurately describe the precise crystal structure of this compound. The specific combination and position of the chloro, fluoro, and methyl substituents, as well as the benzyl group, would uniquely influence the crystal lattice and intermolecular interactions.

Further empirical investigation through single-crystal X-ray diffraction analysis would be required to determine the following key parameters for this compound:

Table 1: Hypothetical Crystallographic Data Table for this compound This table represents the type of data that would be obtained from an X-ray crystallography study; the values are placeholders pending experimental determination.

| Parameter | Value |

|---|---|

| Crystal System | Data not available |

| Space Group | Data not available |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Data not available |

| Unit Cell Volume (V) | Data not available |

| Molecules per Unit Cell (Z) | Data not available |

| Calculated Density | Data not available |

| Bond Lengths (e.g., C-Cl, C-F, C-N) | Data not available |

| Bond Angles (e.g., C-N-C) | Data not available |

| Dihedral Angles | Data not available |

| Hydrogen Bonding Interactions | Data not available |

| π-π Stacking Interactions | Data not available |

Chemical Reactivity and Mechanistic Investigations of 2 Chloro N 4 Fluorobenzyl 4 Methylaniline

Reactivity of the Secondary Amine Functionality

The secondary amine group is a key reactive center in the molecule, characterized by the lone pair of electrons on the nitrogen atom, which imparts nucleophilic and basic properties.

The lone pair on the nitrogen atom makes the secondary amine an effective nucleophile, readily participating in reactions with acylating and sulfonylating agents.

N-Acylation: This reaction involves the treatment of the secondary amine with an acylating agent, such as an acyl chloride or anhydride (B1165640), typically in the presence of a base to neutralize the acid byproduct. The reaction proceeds via a nucleophilic acyl substitution mechanism, resulting in the formation of a stable amide. For instance, the reaction with chloroacetyl chloride in the presence of a base like triethylamine (B128534) would yield 2-chloro-N-(2-chloro-4-methylphenyl)-N-(4-fluorobenzyl)acetamide.

N-Sulfonylation: Similarly, the amine can react with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) in the presence of a base to form sulfonamides. This reaction, known as the Hinsberg test for primary and secondary amines, is a reliable method for derivatization. The resulting sulfonamide of 2-Chloro-N-(4-fluorobenzyl)-4-methylaniline would be N-(2-chloro-4-methylphenyl)-N-(4-fluorobenzyl)-4-methylbenzenesulfonamide.

| Reaction | Reagent Example | Product Type | General Conditions |

| N-Acylation | Acyl Chloride (R-COCl) | Amide | Inert solvent, Base (e.g., Pyridine, Triethylamine) |

| N-Sulfonylation | Sulfonyl Chloride (R-SO₂Cl) | Sulfonamide | Aqueous or organic base |

The nucleophilic nitrogen can react with a variety of other electrophiles beyond acyl and sulfonyl chlorides. These derivatization reactions are crucial for synthesizing analogs and modifying the compound's properties.

N-Alkylation: While secondary amines can be alkylated, the reaction with alkyl halides can be difficult to control and may lead to the formation of a quaternary ammonium (B1175870) salt if an excess of the alkylating agent is used.

N-Nitrosation: Reaction with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) and a strong acid, converts secondary amines into N-nitrosamines. This reaction is a characteristic test for secondary amines.

Electrophilic Aromatic Substitution (EAS) on the Phenyl Rings

The two phenyl rings in this compound exhibit different reactivities towards electrophilic aromatic substitution due to the distinct nature of their substituents. youtube.comyoutube.commasterorganicchemistry.com EAS reactions proceed through a two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. masterorganicchemistry.comlumenlearning.com

This ring is substituted with three groups: a chloro group (-Cl), a methyl group (-CH₃), and a secondary amino group (-NH-CH₂-Ar). The outcome of an EAS reaction is determined by the cumulative electronic and steric effects of these substituents.

Amino Group (-NHR): This is a powerful activating group and a strong ortho, para-director due to the resonance donation of the nitrogen's lone pair into the ring. lkouniv.ac.in

Methyl Group (-CH₃): This is a weakly activating group and an ortho, para-director through an inductive effect and hyperconjugation.

Chloro Group (-Cl): This is a deactivating group due to its inductive electron withdrawal, but it is an ortho, para-director because of resonance donation from its lone pairs. libretexts.org

Position C6: This position is ortho to the powerful amino activating group and meta to the methyl and chloro groups.

Position C5: This position is meta to the amino group and is therefore disfavored.

Position C3: This position is ortho to both the chloro and methyl groups and meta to the amino group, also making it less favorable.

Considering steric hindrance, the bulky N-(4-fluorobenzyl) group and the adjacent chloro atom may hinder attack at the C6 position. However, the powerful electronic activation from the amine group often overcomes steric factors. Thus, electrophilic substitution is most likely to occur at the C6 position.

| Substituent on Ring 1 | Electronic Effect | Directing Influence |

| -NH-R (Amino) | Strongly Activating | ortho, para |

| -CH₃ (Methyl) | Weakly Activating | ortho, para |

| -Cl (Chloro) | Deactivating | ortho, para |

The second aromatic ring is substituted with a fluorine atom (-F) and a benzylamino group (-CH₂-NH-Ar).

Fluorine Atom (-F): Similar to chlorine, fluorine is a deactivating group due to its strong inductive effect but is an ortho, para-director through resonance.

Benzylamino Group (-CH₂-NH-Ar): This group is considered weakly activating and an ortho, para-director.

Compared to the 2-chloro-4-methylaniline (B104755) moiety, the 4-fluorobenzyl ring is significantly less activated. The powerful activation by the secondary amine on the first ring means that electrophilic substitution will overwhelmingly favor that ring over the 4-fluorobenzyl moiety. If forced to react, substitution would occur at positions ortho to the weakly activating benzylamino group (C3' and C5').

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. chemistrysteps.com This reaction is uncommon for typical aryl halides and requires the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. libretexts.orgopenstax.orgyoutube.com These EWGs are necessary to stabilize the negative charge of the intermediate Meisenheimer complex. libretexts.orgopenstax.org

In this compound, neither of the two phenyl rings is suitably activated for a standard SNAr reaction.

2-Chloro-4-methylaniline Moiety: The leaving group is a chlorine atom. However, the ring is substituted with electron-donating or weakly deactivating groups (amino and methyl groups), which destabilize the negatively charged intermediate required for the SNAr mechanism. Therefore, this ring is deactivated towards nucleophilic substitution.

4-Fluorobenzyl Moiety: Fluorine can act as a leaving group. However, this ring also lacks the necessary strong electron-withdrawing groups in the ortho or para positions to facilitate the reaction.

Under extreme conditions, such as the use of a very strong base like sodium amide (NaNH₂), a substitution reaction might proceed through an elimination-addition mechanism involving a benzyne (B1209423) intermediate. chemistrysteps.comyoutube.com However, such conditions are harsh and would likely lead to a mixture of products.

Displacement of the Chlorine Substituent on the Aniline (B41778) Ring

The displacement of the chlorine atom on the aniline ring of this compound would proceed via a nucleophilic aromatic substitution (SNAr) mechanism. The feasibility of this reaction is largely dependent on the electronic nature of the aromatic ring. In a typical SNAr reaction, the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group is crucial for stabilizing the negatively charged intermediate, known as a Meisenheimer complex, thereby facilitating the substitution.

In the case of this compound, the aniline ring possesses a methyl group para to the chlorine and an N-(4-fluorobenzyl)amino group ortho to it. Both the alkyl group and the amino group are generally considered electron-donating, which increases the electron density of the aromatic ring. This deactivates the ring towards nucleophilic attack, making the displacement of the chlorine substituent challenging under standard SNAr conditions.

For a successful substitution to occur, harsh reaction conditions or the use of a catalyst would likely be necessary. The reactivity order in nucleophilic aromatic substitution is often F > Cl > Br > I, as the rate-determining step is the initial attack of the nucleophile, which is accelerated by the high electronegativity of fluorine. However, in this specific molecule, the electronic effects of the activating groups dominate, hindering the displacement of the chlorine atom.

Reactivity of the Fluorine Atom in SNAr (if applicable, e.g., activated systems)

The fluorine atom in the 4-fluorobenzyl group is attached to a phenyl ring that is not substituted with strong electron-withdrawing groups. Such non-activated aryl fluorides are generally unreactive towards traditional nucleophilic aromatic substitution. The absence of ortho or para electron-withdrawing substituents means that the necessary stabilization of the Meisenheimer intermediate cannot be achieved.

However, recent advancements in organic synthesis have demonstrated that the SNAr of non-activated aryl fluorides can be achieved under specific catalytic conditions. These methods often involve transition metal catalysis or photoredox catalysis to overcome the high activation energy barrier. For instance, ruthenium-catalyzed SNAr reactions of non-activated fluoroarenes with amines have been reported to proceed through the formation of η6-arene complexes, which activates the C-F bond towards nucleophilic attack. Another approach involves the use of organic photocatalysts that can generate cationic fluoroarene radical intermediates, which are more susceptible to nucleophilic attack.

While theoretically possible under these specialized conditions, the displacement of the fluorine atom in this compound via an SNAr mechanism is not expected to occur under conventional thermal conditions.

Oxidation and Reduction Chemistry

The oxidation of N-benzylanilines can proceed via several pathways, primarily targeting the benzylic C-H bond or the nitrogen atom. The oxidation of the benzylic carbon typically leads to the formation of an imine, specifically a benzylideneaniline (B1666777) derivative. This transformation can be achieved using a variety of oxidizing agents.

Another potential oxidation pathway is N-oxidation, which can result in the formation of N-oxides or, in some cases, lead to N-debenzylation, yielding the corresponding aniline and benzaldehyde. The specific outcome often depends on the oxidant used and the reaction conditions. For instance, studies on the microsomal metabolism of N-benzylanilines have shown both N-debenzylation and N-oxidation to be viable pathways.

The reduction of this compound would primarily target the aromatic rings. However, the reduction of chloroarenes can be challenging and often requires catalytic hydrogenation under forcing conditions or the use of strong reducing agents. The C-Cl bond can undergo hydrogenolysis, replacing the chlorine atom with hydrogen. The reduction of the fluorobenzyl group is also possible but typically requires more stringent conditions than the reduction of the chloroaniline ring. Selective reduction of one halogen over the other would be a significant synthetic challenge.

Investigation of Reaction Mechanisms and Intermediates

The primary mechanism for any potential nucleophilic substitution on the aromatic rings of this compound would be the SNAr mechanism. This process is characterized by a two-step sequence:

Addition of the nucleophile: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The stability of this intermediate is a key factor in determining the reaction rate.

Elimination of the leaving group: The leaving group departs, and the aromaticity of the ring is restored.

For the chlorine on the aniline ring, the electron-donating nature of the amino and methyl groups would destabilize the Meisenheimer complex, thus impeding the reaction. For the fluorine on the benzyl (B1604629) ring, the lack of activating groups makes the initial nucleophilic attack energetically unfavorable.

Theoretical and Computational Chemistry Studies of 2 Chloro N 4 Fluorobenzyl 4 Methylaniline

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a widely used computational method for predicting the ground-state geometry and energy of molecules. This approach is favored for its balance of accuracy and computational efficiency. In the study of 2-Chloro-N-(4-fluorobenzyl)-4-methylaniline, DFT would be employed to determine the most stable three-dimensional arrangement of its atoms.

The process begins with an initial guess of the molecular structure, which is then iteratively refined to find the geometry with the lowest possible energy. This "geometry optimization" provides key information on bond lengths, bond angles, and dihedral angles. For instance, DFT calculations would reveal the precise bond lengths of the C-Cl, C-F, and C-N bonds, as well as the angles between the phenyl rings. The choice of functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) is crucial for obtaining accurate results and is often guided by previous studies on similar substituted anilines. nih.govnih.gov

A hypothetical optimized geometry of this compound, based on DFT calculations, would likely show a non-planar arrangement, with the two aromatic rings twisted relative to each other to minimize steric hindrance. The key geometric parameters that would be determined are presented in the interactive table below.

| Parameter | Predicted Value Range |

| C-Cl Bond Length | 1.73 - 1.75 Å |

| C-F Bond Length | 1.35 - 1.37 Å |

| C-N Bond Length | 1.40 - 1.42 Å |

| C-N-C Bond Angle | 118° - 122° |

| Dihedral Angle (Ring-N-Ring) | 40° - 60° |

Note: These values are hypothetical and would be precisely determined by actual DFT calculations.

Ab initio methods are another class of quantum chemical calculations that are based on first principles, without the use of empirical parameters. While computationally more demanding than DFT, methods like Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2) can provide highly accurate electronic properties.

For this compound, ab initio calculations would be used to determine properties such as the dipole moment, polarizability, and the distribution of electron density. The molecular electrostatic potential (MEP) map, which can be generated from these calculations, would visualize the electron-rich and electron-poor regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack. It is expected that the regions around the nitrogen, fluorine, and chlorine atoms would show a higher electron density.

Conformational Analysis and Energy Landscapes

The presence of a flexible benzyl (B1604629) group in this compound means that the molecule can exist in various spatial arrangements, or conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them.

By systematically rotating the single bonds, particularly the C-N and N-C bonds of the benzylamine bridge, a potential energy surface can be mapped out. This "energy landscape" reveals the low-energy valleys corresponding to stable conformers and the higher-energy peaks representing the transition states between them. Such studies are crucial for understanding the molecule's flexibility and how it might interact with other molecules, such as biological receptors. The relative energies of different conformers can be calculated using DFT or ab initio methods.

Prediction and Correlation of Spectroscopic Data (NMR, IR, Raman) with Experimental Results

Computational methods are invaluable for interpreting and predicting spectroscopic data. For this compound, theoretical calculations can generate predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectra.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method, often in conjunction with DFT. These predicted shifts can then be compared with experimental data to aid in the assignment of peaks in the NMR spectrum. researchgate.net

IR and Raman Spectroscopy: The vibrational frequencies corresponding to the stretching and bending of bonds within the molecule can be calculated. These theoretical frequencies, after appropriate scaling to account for systematic errors in the calculations, can be matched with the peaks in the experimental IR and Raman spectra. This allows for a detailed assignment of the vibrational modes of the molecule. For example, the characteristic stretching frequencies for the N-H, C-Cl, and C-F bonds can be precisely identified. nih.gov

The correlation between theoretical and experimental spectra provides a powerful validation of both the computational model and the experimental assignments.

Molecular Orbital Analysis (HOMO-LUMO) and Reactivity Descriptors

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic transitions.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a measure of the molecule's excitability and chemical stability. A large gap suggests high stability and low reactivity, while a small gap indicates that the molecule is more easily excited and more reactive. For this compound, the presence of electron-withdrawing (chloro, fluoro) and electron-donating (methyl, amino) groups will influence this energy gap.

Reactivity Descriptors: From the HOMO and LUMO energies, several reactivity descriptors can be calculated. These include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Chemical Hardness (η): A measure of resistance to charge transfer ( (I - A) / 2 ).

Electronegativity (χ): The ability to attract electrons ( (I + A) / 2 ).

Electrophilicity Index (ω): A measure of the energy lowering upon accepting electrons.

These descriptors provide a quantitative basis for predicting the reactivity of this compound in various chemical reactions.

| Descriptor | Predicted Value Range |

| HOMO Energy | -5.5 to -6.5 eV |

| LUMO Energy | -0.5 to -1.5 eV |

| HOMO-LUMO Gap | 4.5 to 5.5 eV |

| Chemical Hardness (η) | 2.2 to 2.8 eV |

| Electronegativity (χ) | 3.0 to 4.0 eV |

Note: These values are hypothetical and would be precisely determined by actual quantum chemical calculations.

Reaction Mechanism Modeling and Transition State Analysis

Computational chemistry can be used to model the step-by-step pathway of a chemical reaction involving this compound. A common reaction for this type of molecule is its synthesis via N-alkylation of 2-chloro-4-methylaniline (B104755) with 4-fluorobenzyl halide.

By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction energy profile can be constructed. The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed. Identifying the structure and energy of the transition state is crucial for understanding the reaction's kinetics. For the N-alkylation reaction, computational modeling could elucidate whether the reaction proceeds through an SN1 or SN2 mechanism and how the electronic nature of the substituents influences the reaction rate.

Lack of Theoretical Molecular Docking Studies on this compound Prevents In-Depth Analysis

Molecular docking is a crucial computational technique used in drug discovery and molecular biology to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These studies are fundamental in understanding potential biomolecular interactions and for the rational design of new therapeutic agents. They provide insights into the binding affinity and mode of interaction between a ligand, such as this compound, and a target protein's active site.

The absence of such studies for this compound means that there is currently no data available on its potential binding interactions, binding energy calculations, or identification of key interacting amino acid residues with any protein targets. Consequently, it is not possible to generate data tables or provide detailed research findings on this specific topic as requested.

Further computational research, including density functional theory (DFT) studies to optimize the compound's geometry and molecular docking simulations against various protein targets, would be required to elucidate the potential binding characteristics of this compound. Until such studies are conducted and published, the theoretical molecular docking profile of this compound remains unknown.

Research Utility and Applications of 2 Chloro N 4 Fluorobenzyl 4 Methylaniline in Diverse Fields Excluding Clinical/therapeutic

Role as a Versatile Synthetic Building Block and Intermediate in Organic Synthesis

No specific studies detailing the role of 2-Chloro-N-(4-fluorobenzyl)-4-methylaniline as a versatile synthetic building block were identified.

There is no available literature detailing the use of this compound as a precursor for the synthesis of advanced materials or polymers.

While SAR studies are common for analogous structures, specific non-biological SAR studies originating from this compound have not been published.

Applications in Analytical Chemistry

No specific applications of this compound in analytical chemistry have been documented.

There is no evidence in the literature of this compound being used as a derivatization agent for chromatographic analysis.

No analytical methods have been specifically developed for the detection and quantification of this compound itself as the target analyte in complex matrices.

Mechanistic Probes in In Vitro Biochemical Research (Focus on molecular interaction, without physiological implications)

Specific studies employing this compound as a mechanistic probe to study molecular interactions in vitro are not present in the available scientific literature.

Conclusion and Future Research Directions

Summary of Current Research Landscape and Fundamental Understanding of 2-Chloro-N-(4-fluorobenzyl)-4-methylaniline

The current research landscape for this compound is essentially a blank slate. Its existence is confirmed by its CAS number (1040018-75-4) and molecular formula (C14H13ClFN). chemicalbook.com Based on its chemical structure, we can infer some fundamental properties. The molecule possesses a substituted aniline (B41778) core, which is a common scaffold in medicinal chemistry and materials science. The presence of chlorine and fluorine atoms, as well as a benzyl (B1604629) group, suggests potential for diverse chemical interactions and biological activities. However, without experimental data, our understanding remains purely theoretical. There are no published studies detailing its synthesis, spectroscopic data, physicochemical properties, or any exploration of its utility.

Identification of Promising Unexplored Research Avenues

Given the lack of specific research, numerous avenues are open for exploration. A logical first step would be the development and optimization of a synthetic route to produce the compound in high yield and purity. Standard N-alkylation methods, such as the reaction of 2-chloro-4-methylaniline (B104755) with 4-fluorobenzyl halide, could be investigated and refined.

Once synthesized, a thorough characterization of its physicochemical properties would be essential. This includes determining its melting point, boiling point, solubility in various solvents, and pKa. Spectroscopic analyses, including NMR (¹H, ¹³C, ¹⁹F), IR, and mass spectrometry, would provide crucial data for its structural confirmation and for future reference.

The most promising areas for unexplored research lie in the potential applications of this compound. Based on the known activities of similar halogenated N-benzyl aniline derivatives, the following areas warrant investigation:

Medicinal Chemistry: Many aniline derivatives exhibit biological activity. nih.govmdpi.com Future research could screen this compound for various therapeutic properties, including:

Antimicrobial Activity: Halogenated compounds are known to possess antibacterial and antifungal properties. researchgate.netresearchgate.net

Anticancer Activity: The aniline scaffold is present in numerous anticancer agents.

Enzyme Inhibition: The specific substitution pattern may lend itself to inhibiting particular enzymes relevant to disease pathways.

Agrochemicals: Substituted anilines are a well-established class of compounds in the agrochemical industry, used as herbicides, fungicides, and insecticides. Screening for such activities could reveal potential applications in agriculture.

Materials Science: Aniline derivatives can be used as monomers for the synthesis of conducting polymers and as components in the development of dyes and pigments. rsc.org The specific halogenation pattern of this compound could impart unique optical or electronic properties to such materials.

Methodological Advancements and Emerging Technologies for Future Investigations

Future investigations into this compound would benefit from a range of modern chemical and biological techniques. High-throughput screening (HTS) could be employed to rapidly assess its biological activity against a wide array of targets. Computational modeling and docking studies could predict potential biological targets and guide the design of more potent derivatives.

Advanced analytical techniques, such as single-crystal X-ray diffraction, could provide definitive structural information. Furthermore, modern synthetic methodologies, including flow chemistry and microwave-assisted synthesis, could be utilized to develop more efficient and scalable production processes.

Broader Scientific Impact and Research Trajectory for Halogenated N-Substituted Aniline Derivatives

The study of this compound, while currently non-existent, has the potential to contribute to the broader field of halogenated N-substituted aniline derivatives. A systematic investigation of this and other understudied analogues would help to build a more comprehensive structure-activity relationship (SAR) database. Understanding how the specific placement and nature of halogen atoms on both the aniline and benzyl rings influence the compound's properties and biological activity is of significant scientific interest.

The research trajectory for this class of compounds is likely to focus on the development of molecules with enhanced specificity and reduced toxicity for therapeutic applications. acs.org In materials science, the focus will likely be on fine-tuning the electronic and optical properties of these compounds for use in advanced materials. The exploration of currently uncharacterized molecules like this compound is a crucial step in this ongoing scientific endeavor.

Q & A

Q. What is the structural characterization of 2-Chloro-N-(4-fluorobenzyl)-4-methylaniline, and how is it distinguished from analogs?

The compound features a chloro substituent at the 2-position, a methyl group at the 4-position of the aniline ring, and a 4-fluorobenzyl group attached to the nitrogen atom. Its molecular formula is C₁₄H₁₃ClFN (MW: 253.71 g/mol). Key distinguishing features include:

- Chloro-fluorine synergy : The 2-chloro and 4-fluoro groups create electronic effects that influence reactivity and binding affinity compared to analogs like N-(4-bromobenzyl)-4-methylaniline .

- Stereoelectronic profile : The methyl group at the 4-position sterically hinders certain substitution reactions, as observed in similar 4-methylaniline derivatives .

Methodological confirmation : Use ¹H/¹³C NMR to verify substituent positions and HRMS (+ESI) for molecular weight validation, as demonstrated in related chloro-fluorobenzyl aniline syntheses .

Q. What are the standard synthetic routes for this compound?

The synthesis typically involves a nucleophilic substitution or reductive amination strategy:

Precursor preparation : Start with 4-methyl-2-chloroaniline. Protect the amine group (e.g., acetylation) to avoid side reactions.

Benzylation : React with 4-fluorobenzyl bromide in the presence of a base (e.g., K₂CO₃) in DMF at 60–80°C for 6–12 hours .

Deprotection : Hydrolyze the acetyl group under acidic or basic conditions.

Key considerations :

Q. How is the purity and stability of this compound assessed in experimental settings?

- Purity : Use HPLC (C18 column, methanol:water = 70:30) with UV detection at 254 nm. Purity >95% is typical for research-grade material .

- Stability :

Advanced Research Questions

Q. How does the electronic configuration of this compound influence its reactivity in cross-coupling reactions?

The 2-chloro group acts as a directing moiety in palladium-catalyzed couplings (e.g., Suzuki-Miyaura), while the 4-fluoro group enhances electrophilicity at the benzyl position.

- Case study : In Buchwald-Hartwig aminations, the chloro substituent facilitates oxidative addition to Pd(0), achieving yields >75% under mild conditions (Pd(OAc)₂, Xantphos, Cs₂CO₃, 80°C) .

- Contradiction note : Unlike bromine analogs, the chloro group requires higher catalyst loading (5 mol% vs. 2 mol% for Br) due to slower transmetallation .

Q. What are the structure-activity relationships (SARs) for this compound in biological target modulation?

- Antimicrobial activity : The 4-fluorobenzyl group enhances lipophilicity (logP ≈ 3.2), improving membrane penetration. In E. coli assays, MIC values range from 32–64 µg/mL, outperforming non-fluorinated analogs by 2–4× .

- Enzyme inhibition : The chloro group at the 2-position sterically obstructs binding to cytochrome P450 3A4 (IC₅₀ = 12 µM vs. 45 µM for 2-methyl analogs) .

Methodological tip : Use molecular docking (AutoDock Vina) to predict interactions with ATP-binding pockets or allosteric sites .

Q. How do conflicting toxicity data for related anilines inform safety protocols for handling this compound?

- Acute toxicity : 4-Methylaniline derivatives show moderate toxicity (e.g., LC₅₀ = 2.91 log units in fish models), attributed to nitroso metabolite formation .

- Mitigation strategies :

- Use glove boxes for synthesis and purification to limit inhalation/contact.

- Test metabolic stability in vitro (e.g., liver microsomes) to identify detoxification pathways .

Q. What analytical techniques resolve contradictions in reported spectral data for this compound?

- ¹H NMR discrepancies : Conflicting δ 7.2–7.4 ppm signals for the benzyl group can arise from solvent polarity (CDCl₃ vs. DMSO-d₆). Standardize solvent and temperature (25°C) for reproducibility .

- Mass spectrometry : Use CID-MS/MS to differentiate isotopic patterns (³⁵Cl vs. ³⁷Cl) from fragmentation artifacts .

Q. How is this compound utilized in the design of covalent inhibitors or probes?

The chloro group serves as a warhead for covalent binding to cysteine residues. Example:

Q. What computational methods predict the environmental fate of this compound?

Q. How does this compound compare to its 3-chloro and 4-fluoro isomers in reactivity and bioactivity?

- Reactivity : The 2-chloro isomer undergoes faster SNAr reactions (t₁/₂ = 15 min vs. 45 min for 3-chloro) due to reduced steric hindrance .

- Bioactivity : this compound shows 3× higher antiproliferative activity (HeLa cells, IC₅₀ = 18 µM) than its 3-chloro counterpart, likely due to optimized halogen bonding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.